2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
Mechanism of Action
Target of Action
It has been reported to exhibit significant antibacterial activity againstB. subtilis and E. coli , suggesting that it may target key proteins or enzymes in these bacteria .
Mode of Action
Given its antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication .
Biochemical Pathways
Its antibacterial activity suggests it may disrupt pathways critical for bacterial growth and survival .
Result of Action
The primary result of the action of 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is the inhibition of bacterial growth. It has been reported to inhibit 60.04% of bacterial biofilm growth in B. subtilis and E. coli .
Preparation Methods
The synthesis of 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be achieved through several methods. One common method involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation and substitution reactions.
Cyclo Condensation: This compound can undergo cyclo condensation reactions with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst to form pyrrole derivatives.
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, phenacyl bromide, and triethylamine . The major products formed from these reactions are various heterocyclic compounds, such as pyrrole derivatives .
Scientific Research Applications
2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is widely used in scientific research, particularly in the field of proteomics . It is utilized in the synthesis of biologically active compounds and heterocyclic moieties . The compound’s ability to participate in various chemical reactions makes it valuable for developing new chemotherapeutic agents and studying biological activities .
Comparison with Similar Compounds
2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be compared with other cyanoacetamide derivatives. Similar compounds include:
N-aryl cyanoacetamides: These compounds also undergo cyanoacetylation and are used in the synthesis of heterocyclic compounds.
N-heteryl cyanoacetamides: These derivatives are similar in structure and reactivity, participating in various chemical reactions to form biologically active compounds.
The uniqueness of this compound lies in its specific structure, which includes the 7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl moiety. This structural feature contributes to its distinct chemical reactivity and biological applications .
Properties
IUPAC Name |
2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c12-2-1-11(15)13-7-5-9-10(19-4-3-18-9)6-8(7)14(16)17/h5-6H,1,3-4H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOYBLOYMSSKNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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